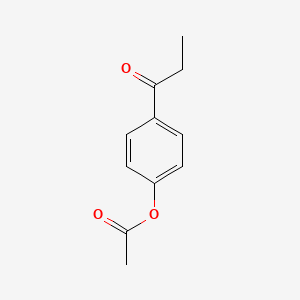

4-Acetoxypropiophenone

Description

4-Acetoxypropiophenone (IUPAC: 1-(4-acetoxyphenyl)propan-1-one) is a propiophenone derivative featuring an acetoxy (-OAc) substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol. Structurally, it combines a propanone backbone (CH₃COCH₂-) with a phenyl ring modified by an ester group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its ester functionality may serve as a prodrug moiety or intermediate for further derivatization .

Properties

CAS No. |

25743-56-0 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(4-propanoylphenyl) acetate |

InChI |

InChI=1S/C11H12O3/c1-3-11(13)9-4-6-10(7-5-9)14-8(2)12/h4-7H,3H2,1-2H3 |

InChI Key |

NSNRHFOGRGMKDN-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C |

Other CAS No. |

25743-56-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Structural Analogues

The biological and physicochemical properties of propiophenone derivatives are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 4-Acetoxypropiophenone and Analogues

Key Comparative Insights

Physicochemical Properties

- Lipophilicity: The acetoxy group in 4-Acetoxypropiophenone enhances lipophilicity compared to 4-hydroxypropiophenone, improving membrane permeability but reducing water solubility. Methoxy and amino substituents further modulate solubility, with methoxy increasing and amino decreasing lipophilicity depending on pH .

- Reactivity: The acetoxy group is hydrolytically labile, enabling conversion to 4-hydroxypropiophenone under acidic/basic conditions. This property is exploited in prodrug design. In contrast, methoxy and amino groups are more stable, favoring long-term structural integrity in intermediates .

Analytical and Industrial Relevance

- 4-Hydroxyacetophenone () and Resacetophenone (2,4-dihydroxyacetophenone, ) are used as pharmaceutical reference standards due to their purity and well-characterized structures .

- 4-Acetoxy-3-methoxyacetophenone () is critical in crystallography studies, leveraging substituent effects for precise molecular packing analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.